4-Pyrimidinamine, 2-(butylthio)-6-chloro-
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Overview
Description
4-Pyrimidinamine, 2-(butylthio)-6-chloro- is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic, heterocyclic compounds with nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by the presence of a butylthio group at the 2-position and a chlorine atom at the 6-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2-(butylthio)-6-chloro- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-diaminopyrimidine with butylthiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinamine, 2-(butylthio)-6-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The butylthio group can be oxidized to sulfoxides or sulfones, and the pyrimidine ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(butylthio)-6-amino-4-pyrimidinamine, while oxidation of the butylthio group can produce 2-(butylsulfonyl)-6-chloro-4-pyrimidinamine.
Scientific Research Applications
4-Pyrimidinamine, 2-(butylthio)-6-chloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine, 2-(butylthio)-6-chloro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The butylthio and chloro groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-Pyrimidinamine, 2-(butylthio)-6-chloro- can be compared with other pyrimidine derivatives such as:
2-Amino-4,6-dichloropyrimidine: Lacks the butylthio group, making it less hydrophobic and potentially less bioactive.
2-(Methylthio)-4,6-dichloropyrimidine: Similar structure but with a methylthio group instead of a butylthio group, which may affect its reactivity and biological activity.
4-Amino-2-chloropyrimidine: Lacks the butylthio group and has different chemical properties and applications.
The uniqueness of 4-Pyrimidinamine, 2-(butylthio)-6-chloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
90153-59-6 |
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Molecular Formula |
C8H12ClN3S |
Molecular Weight |
217.72 g/mol |
IUPAC Name |
2-butylsulfanyl-6-chloropyrimidin-4-amine |
InChI |
InChI=1S/C8H12ClN3S/c1-2-3-4-13-8-11-6(9)5-7(10)12-8/h5H,2-4H2,1H3,(H2,10,11,12) |
InChI Key |
POAIREIPSMXHRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=CC(=N1)Cl)N |
Origin of Product |
United States |
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